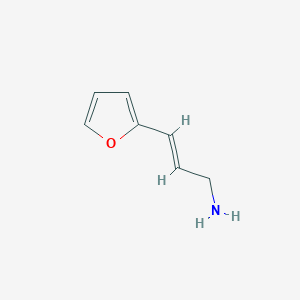

(2E)-3-(2-furyl)prop-2-enylamine

Description

Contextualizing (2E)-3-(2-furyl)prop-2-enylamine as a Furan-Substituted Allylamine (B125299) Scaffold

(2E)-3-(2-furyl)prop-2-enylamine is best understood as a furan-substituted allylamine. This classification highlights its core structural features: a five-membered aromatic furan (B31954) ring attached to a prop-2-enylamine side chain. The "(2E)" designation specifies the stereochemistry of the double bond as trans. This arrangement allows for extended conjugation between the furan ring and the vinyl group, which can influence the molecule's reactivity and electronic properties. The primary amine group at the terminus of the allyl chain is a key site for further functionalization.

While specific research on (2E)-3-(2-furyl)prop-2-enylamine is limited, its scaffold is of interest in medicinal chemistry and materials science. Furan-containing compounds are known for a wide range of biological activities, and the allylamine moiety is a versatile synthon for the introduction of nitrogen-containing functionalities.

A plausible synthetic route to (2E)-3-(2-furyl)prop-2-enylamine would involve the reductive amination of (2E)-3-(2-furyl)acrolein, a readily available starting material derived from furan-2-carbaldehyde. This transformation can be achieved using various reagents, including sodium borohydride (B1222165) in the presence of an amine source or through catalytic hydrogenation.

Significance of Allylamine and Furan Moieties in Contemporary Chemical Research

The allylamine moiety is a crucial functional group in organic synthesis. Allylamines are precursors to a wide array of more complex molecules, including amino alcohols, diamines, and various heterocyclic systems. organic-chemistry.orgnih.gov They are particularly valued in the synthesis of pharmaceuticals. For instance, the allylamine structure is central to the antifungal activity of drugs like naftifine (B1207962) and terbinafine (B446), which inhibit the fungal enzyme squalene (B77637) epoxidase. youtube.comnih.gov The development of catalytic methods for allylic amination remains an active area of research, with a focus on achieving high regio- and enantioselectivity. nih.govacs.orgorganic-chemistry.orgacs.org

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, and it is a prevalent motif in natural products and bioactive molecules. hud.ac.ukresearchgate.net Furans are considered valuable building blocks in organic synthesis and can be transformed into a variety of other cyclic and acyclic compounds. hud.ac.uk The furan nucleus is present in numerous pharmaceuticals, agrochemicals, and functional materials. yale.edunih.gov Furfural (B47365), or furan-2-carbaldehyde, is a key bio-based platform chemical derived from lignocellulosic biomass, making furan chemistry a cornerstone of sustainable synthesis. wikipedia.orgmdpi.com

The combination of these two moieties in (2E)-3-(2-furyl)prop-2-enylamine suggests a molecule with potential applications in diverse areas, leveraging the biological relevance of the furan ring and the synthetic versatility of the allylamine group.

Historical Development of Related Chemical Classes and Their Methodological Contributions

The chemistry of both allylamines and furans has a rich history, with foundational discoveries paving the way for modern synthetic methodologies.

The synthesis of allylamines has evolved significantly over the past century. Early methods often involved the reaction of allyl halides with ammonia (B1221849), a process that typically leads to a mixture of primary, secondary, and tertiary amines and is therefore difficult to control. orgsyn.orgwikipedia.org The hydrolysis of allyl isothiocyanate provided another early route to the parent allylamine. orgsyn.org

A major advancement in the controlled synthesis of allylamines came with the development of reductive amination. This method involves the condensation of an α,β-unsaturated aldehyde, such as cinnamaldehyde, with an amine to form an imine, which is then selectively reduced to the corresponding allylamine. art-xy.commasterorganicchemistry.com The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) allows for the selective reduction of the imine in the presence of the aldehyde, preventing over-reduction. masterorganicchemistry.comyoutube.com

More recently, transition metal-catalyzed allylic amination reactions have become a powerful tool for the synthesis of these compounds with high levels of control over regioselectivity and stereoselectivity. nih.govacs.orgorganic-chemistry.orgacs.org These methods often involve the activation of an allylic C-H bond or the substitution of an allylic leaving group.

A landmark in asymmetric synthesis was the Sharpless asymmetric epoxidation, which allows for the enantioselective epoxidation of allylic alcohols. youtube.comwikipedia.orgorganicreactions.org While not a direct synthesis of allylamines, the resulting chiral epoxy alcohols are versatile intermediates that can be converted to chiral amino alcohols, which are structurally related to allylamines. wikipedia.org

The synthesis of the furan ring has been a subject of study for over a century, with several named reactions forming the bedrock of furan chemistry. The Paal-Knorr synthesis , first reported in 1884, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to furans and remains one of the most important methods for their preparation. organic-chemistry.orgwikipedia.orgdbpedia.orgbrainly.inresearchgate.net The Feist-Benary synthesis , another classic method, utilizes the reaction of α-halo ketones with β-dicarbonyl compounds to produce substituted furans. wikipedia.orgwikipedia.orgquimicaorganica.orgambeed.comalfa-chemistry.com

Furfural, readily available from biomass, has long been a key starting material in furan chemistry. wikipedia.orgmdpi.com Its aldehyde group allows for a wide range of transformations, including condensations, oxidations, and reductions. The condensation of furfural with active methylene (B1212753) compounds is a common strategy to extend the side chain, as would be required for the synthesis of (2E)-3-(2-furyl)prop-2-enylamine.

Modern furan synthesis has seen the development of numerous new methods, many of which are catalyzed by transition metals. hud.ac.uk These reactions often offer milder conditions and greater functional group tolerance than classical methods. Recent advances have also focused on the use of furan derivatives in cycloaddition reactions and as precursors to other valuable chemical scaffolds. researchgate.netnih.govrsc.orgrsc.org

Chemical Data of (2E)-3-(2-furyl)prop-2-enylamine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| (2E)-3-(2-furyl)acrolein | C₇H₆O₂ | 122.12 | Yellow crystalline solid |

| Furan-2-carbaldehyde | C₅H₄O₂ | 96.08 | Colorless to yellow liquid |

| Allylamine | C₃H₇N | 57.09 | Colorless liquid |

| (2E)-3-phenylprop-2-en-1-amine (Cinnamylamine) | C₉H₁₁N | 133.19 | Colorless to pale yellow liquid |

Data compiled from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H9NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H,5,8H2/b3-1+ |

InChI Key |

FDGZUEQNFJPGFA-HNQUOIGGSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C/CN |

Canonical SMILES |

C1=COC(=C1)C=CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2e 3 2 Furyl Prop 2 Enylamine and Analogues

Stereoselective Synthesis Strategies for (2E)-3-(2-furyl)prop-2-enylamine

Achieving stereocontrol in the synthesis of allylic amines like (2E)-3-(2-furyl)prop-2-enylamine is crucial for their application in constructing complex molecules. Various catalytic methods have been developed to address this challenge, offering high levels of regio- and stereoselectivity.

Catalytic Hydroamination Approaches for Allylic Amines

Hydroamination, the addition of an amine to an unsaturated carbon-carbon bond, presents an atom-economical route to allylic amines. libretexts.org Catalytic systems, particularly those based on transition metals, have shown significant promise in this area. libretexts.orgacs.org

Iridium Catalysis: Neutral iridium catalysts modified with ligands like dppf, in the presence of a base such as cesium carbonate, can catalyze the reaction of linear allylic acetates with primary amines to yield hydroamination products with high 1,3-regioselectivity. acs.org Deuterium labeling studies support a mechanism involving aminoiridation followed by protodemetalation. acs.org

Lanthanide Catalysis: Lanthanide-based catalysts are effective for the hydroamination of various unsaturated systems, including alkenes and alkynes. libretexts.org These reactions typically proceed through a four-membered transition state, leading to a cis-addition of the amine and hydrogen. libretexts.org While often used in intramolecular reactions, they provide a pathway to cyclic amine structures. libretexts.org

Asymmetric Allylic Substitution Reactions Utilizing Furyl-Containing Electrophiles or Nucleophiles

Asymmetric allylic substitution (AAS) is a powerful tool for the enantioselective formation of carbon-nitrogen bonds. nih.gov This strategy can involve either a nucleophilic attack on a furyl-containing allylic electrophile or the use of a furyl-containing nucleophile.

Palladium-Catalyzed Reactions: Palladium catalysts, often in conjunction with chiral ligands, are widely used for asymmetric allylic amination. organic-chemistry.org These reactions can employ various nitrogen sources, including primary amines and even aqueous ammonia (B1221849), which has been shown to be effective where ammonia gas is not. organic-chemistry.org The choice of ligand is critical for achieving high enantioselectivity.

Copper-Catalyzed Reactions: Copper-catalyzed AAS is particularly useful for reactions involving non-stabilized nucleophiles. nih.gov The mechanism typically involves the formation of an organocuprate species, which then reacts with the allylic electrophile. nih.gov Dynamic kinetic asymmetric transformation (DyKAT) using copper catalysts allows for the conversion of a racemic starting material into a single enantioenriched product. nih.gov

Rational Design of Precursors for Stereospecific Transformations

The careful design of precursors is fundamental to achieving high stereoselectivity. The synthesis of (E)-alkene peptide isosteres, for example, has benefited from methodologies that generate chiral allylic amines. nih.gov One such approach involves the hydrozirconation of alkynes followed by transmetalation and addition to enantiomerically enriched sulfinyl imines, yielding trisubstituted (E)-allylic amines with high diastereoselectivity. nih.gov

Precursor Synthesis and Transformations for the (2E)-3-(2-furyl)prop-2-enylamine Scaffold

The synthesis of the target compound and its analogues relies on the availability of key precursors and efficient transformation methods.

Preparation of (2E)-3-(2-furyl)acrolein and Related Furan-Acrolein Derivatives as Synthetic Intermediates

(2E)-3-(2-furyl)acrolein, also known as furfuralacrolein, is a key intermediate in the synthesis of (2E)-3-(2-furyl)prop-2-enylamine. smolecule.com Its α,β-unsaturated carbonyl system makes it a versatile building block for various addition and cyclization reactions. smolecule.com

A common method for its preparation is the aldol (B89426) condensation between furfural (B47365) and an aldehyde enolate. smolecule.com The IUPAC name, (2E)-3-(furan-2-yl)prop-2-enal, highlights the thermodynamically favored E-stereochemistry of the double bond. smolecule.com

Table 1: Properties of (2E)-3-(2-furyl)acrolein

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₂ |

| Molecular Weight | 122.12 g/mol |

| Appearance | Pale yellowish liquid |

Data sourced from PubChem and The Good Scents Company. nih.govthegoodscentscompany.com

Reductive Amination and Catalytic Hydrogenation Routes to Saturated and Unsaturated Analogues

Reductive amination is a direct and widely used method for converting aldehydes and ketones into amines. This process can be applied to (2E)-3-(2-furyl)acrolein to produce (2E)-3-(2-furyl)prop-2-enylamine. The reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Catalytic hydrogenation can be employed to reduce the double bond of the propenyl chain, leading to saturated furan-containing amines. The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction. For instance, ruthenium on alumina (B75360) (Ru/Al₂O₃) has been used in the reductive amination of related furan (B31954) derivatives. rsc.org In some cases, a combination of an acid catalyst to promote dehydration and a hydrogenation catalyst (e.g., Pt, Pd, Ni) is used for the reductive amination of sugar-derived furans. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2E)-3-(2-furyl)prop-2-enylamine |

| (2E)-3-(2-furyl)acrolein |

| Furfural |

| 2-phenyl-3-(2-furyl)prop-2-enal |

| (2E)-3-(furan-2-yl)-2-methylprop-2-enal |

| 2-amino-1,2-di(furan-2-yl)ethan-1-ol |

| 2,3,5,6-tetra(furan-2-yl)pyrazine |

Adaptation of Multi-component Reactions for Furan-Substituted Amine Scaffolds (e.g., A3 coupling methodologies)

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, one-pot operation. phytojournal.comresearchgate.net The A³ (aldehyde-alkyne-amine) coupling reaction, in particular, has been widely explored for the synthesis of propargylamines, which are key precursors to allylamines. phytojournal.comwikipedia.orgrsc.org

The A³ coupling typically involves the reaction of an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst. wikipedia.orgrsc.org The proposed mechanism involves the formation of a metal acetylide, which then undergoes nucleophilic addition to an in situ-generated iminium ion formed from the aldehyde and amine. phytojournal.commdpi.com This methodology can be adapted for the synthesis of furan-substituted allylamines by using furfural or its derivatives as the aldehyde component.

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for A³ coupling. While various metals like ruthenium, gold, and silver have been employed, copper-based catalysts are common. wikipedia.org The reaction can often be performed in water, enhancing its green credentials. wikipedia.org Chiral catalysts can also be utilized to achieve enantioselective synthesis of chiral amines. wikipedia.orgmdpi.com A variation known as the decarboxylative A³ coupling replaces the amine with an amino acid and utilizes a copper catalyst. wikipedia.org

A notable example of a multi-component reaction involving furan is the FuTine (Furan-Thiol-Amine) reaction, which generates N-pyrrole heterocycles through the one-pot coupling of a furan, a thiol, and an amine. researchgate.netbohrium.com While this specific reaction leads to pyrroles, the underlying principle of using furan as a key building block in a multi-component setup highlights the versatility of this heterocycle in generating diverse molecular scaffolds. researchgate.netbohrium.com

Table 1: Key Features of A³ Coupling for Furan-Substituted Amine Synthesis

| Feature | Description |

| Reactants | Aldehyde (e.g., furfural), terminal alkyne, amine |

| Product | Propargylamine |

| Catalysts | Typically Ru/Cu, Au, or Ag-based wikipedia.org |

| Key Intermediates | Metal acetylide, iminium ion phytojournal.commdpi.com |

| Advantages | One-pot synthesis, atom economy, potential for chiral synthesis researchgate.netwikipedia.orgmdpi.com |

C-H Activation and Functionalization Routes to Allylamine (B125299) Derivatives

Direct C-H functionalization has become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to creating carbon-carbon and carbon-heteroatom bonds. yale.edursc.org This methodology avoids the need for pre-functionalized starting materials, a significant advantage in the synthesis of complex molecules. yale.edu

In the context of synthesizing furan-substituted allylamines, C-H activation can be applied to either the furan ring or a pre-existing allylic framework. For instance, rhodium(III)-catalyzed C-H bond additions across polarized C-N and C-O multiple bonds have been explored for the synthesis of furans and pyrroles. nih.gov This approach involves the addition of an alkenyl C-H bond to an imine or aldehyde. nih.gov

A significant challenge in the palladium-catalyzed functionalization of unprotected allylamines is controlling the stereochemistry. researchgate.net The formation of palladium nanoparticles can lead to the preferential formation of trans-substituted products. researchgate.net However, the use of mono-protected amino acid (MPAA) ligands can prevent this aggregation and allow for the selective synthesis of cis-arylated allylamines. researchgate.net This provides a method for complete stereochemical control in the synthesis of cinnamylamines, an important class of allylamines. researchgate.net

Cobalt(III) catalysis has also emerged as a cost-effective alternative for C-H functionalization. nih.gov Cobalt(III) catalysts have been used in the synthesis of furans through the functionalization of alkenyl C-H bonds of α,β-unsaturated oximes. nih.gov This represents the first example of Co(III)-catalyzed functionalization of alkenyl C-H bonds and highlights the potential for using earth-abundant metals in these transformations. nih.gov

Table 2: C-H Activation Strategies for Allylamine Synthesis

| Catalyst System | Substrate | Key Transformation | Reference |

| Rhodium(III) | Enamides and isocyanates/imines/aldehydes | Alkenyl C-H bond addition | nih.gov |

| Palladium(II) with MPAA ligands | Unprotected allylamines | Selective γ-C-H activation for cis-arylation | researchgate.net |

| Cobalt(III) | α,β-Unsaturated oximes and aldehydes | Alkenyl C-H functionalization/cyclization | nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Allylamine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized furans and allylamines. researchgate.netacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming carbon-carbon bonds. acs.org This reaction can be used to introduce the furan moiety onto an allylic backbone or to functionalize a pre-formed furan-containing allylamine. The choice of ligands, base, and solvent system is crucial for optimizing the reaction conditions and minimizing side reactions like boronic acid decomposition. acs.org

Other notable cross-coupling reactions include the Heck reaction (coupling of an alkene with an organic halide) and the Sonogashira reaction (coupling of a terminal alkyne with an organic halide). The latter is particularly relevant as it can be used to synthesize the alkyne precursors for A³ coupling reactions.

The synthesis of furan derivatives itself can be achieved through various transition metal-catalyzed methods. magtech.com.cnresearchgate.net These include the cycloisomerization of allenyl ketones or alkynones and coupling-cyclization reactions of organic halides with allenyl ketones. researchgate.net Gold-catalyzed sequential nucleophilic attack onto metal-complexed alkynes provides an efficient route to 2,5-disubstituted furans. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Catalyst | Application in Allylamine Synthesis |

| Suzuki-Miyaura Coupling | Organoboron compound, organic halide | Palladium complex | Formation of C-C bonds to introduce or functionalize the furan ring |

| Heck Reaction | Alkene, organic halide | Palladium complex | Alkenylation to form the allylic backbone |

| Sonogashira Coupling | Terminal alkyne, organic halide | Palladium/Copper complex | Synthesis of alkyne precursors for A³ coupling |

Reaction Chemistry and Derivatization of 2e 3 2 Furyl Prop 2 Enylamine

Reactivity of the Allylic Amine Moiety

The allylic amine portion of the molecule is a key site for various chemical modifications. Its reactivity encompasses reactions centered on the nitrogen atom as well as transformations of the adjacent carbon-carbon double bond.

The lone pair of electrons on the nitrogen atom of (2E)-3-(2-furyl)prop-2-enylamine makes it a nucleophile, enabling reactions such as N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation: Primary and secondary amines can be alkylated to form higher substituted amines. dtic.mil Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides. For instance, furan (B31954) derivatives can undergo N-acylation. nih.gov The quaternization of tertiary amines with halocarbons is a common method for synthesizing quaternary ammonium (B1175870) compounds. unacademy.com

Quaternization: The process of quaternization involves the alkylation of a tertiary amine to form a quaternary ammonium salt. unacademy.com This reaction can be carried out by reacting an allyl dialkyl amine with an allyl halide. google.comgoogle.com The reaction is often conducted in a water-free medium to prevent the formation of oily byproducts. google.comgoogle.com Steric hindrance around the nitrogen atom can significantly impact the rate of quaternization. mdpi.com

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides | Secondary, Tertiary Amines | Steric hindrance can affect reaction rates. mdpi.com |

| N-Acylation | Acid chlorides, Acid anhydrides | Amides | Generally proceeds readily with primary and secondary amines. |

| Quaternization | Alkyl halides (excess) | Quaternary Ammonium Salts | Often requires forcing conditions for less reactive amines. dtic.mil |

The carbon-carbon double bond in the allylic position is susceptible to a variety of addition reactions.

Selective Epoxidation: The electron-rich nature of many olefins makes them suitable substrates for epoxidation. rsc.org More substituted alkenes, which are generally more electron-rich, can be selectively epoxidized. libretexts.orglibretexts.org The Sharpless epoxidation is a notable method that selectively epoxidizes allylic alcohols. libretexts.org Various catalytic systems, including those based on manganese and iron, have been developed for the epoxidation of a wide range of olefins using oxidants like hydrogen peroxide. organic-chemistry.org Electrochemical methods also offer a pathway for olefin epoxidation. chinesechemsoc.org

Dihydroxylation: Alkenes can be converted to vicinal diols through dihydroxylation. This can proceed through either a syn or anti addition pathway, depending on the reagents used. libretexts.orglibretexts.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate. libretexts.orglibretexts.org The Upjohn dihydroxylation uses a catalytic amount of osmium tetroxide with N-Methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. wikipedia.org Various other catalytic systems have also been developed for this transformation. organic-chemistry.org

Hydrogenation: The double bond can be saturated through catalytic hydrogenation. The hydrogenation of furan derivatives can lead to the saturation of the furan ring itself, often resulting in tetrahydrofuran (B95107) derivatives. google.comresearchgate.netrsc.org The choice of catalyst and reaction conditions, such as solvent and hydrogen pressure, plays a crucial role in determining the product distribution and selectivity. rsc.orgmdpi.com For example, using water as a solvent with a palladium catalyst can be effective for the hydrogenation of furans. google.com

| Transformation | Reagents/Catalysts | Stereochemistry | Key Features |

| Epoxidation | Peroxy acids (e.g., mCPBA), H₂O₂ with metal catalysts (e.g., Ti, V, Mn, Fe) | Varies with mechanism | Electron-rich alkenes react faster. libretexts.org |

| Syn-Dihydroxylation | OsO₄, KMnO₄ | Syn-addition | Forms a cyclic intermediate. libretexts.orglibretexts.org |

| Anti-Dihydroxylation | Epoxidation followed by acid-catalyzed ring-opening | Anti-addition | Proceeds via nucleophilic attack on a protonated epoxide. libretexts.orglibretexts.org |

| Hydrogenation | H₂ with metal catalysts (e.g., Pd, Pt, Ni) | Syn-addition | Can also lead to furan ring hydrogenation. google.comrsc.org |

The allylic amine system can undergo isomerization, leading to changes in the position or geometry of the double bond.

Positional Isomerization: Allylic amines can isomerize to the corresponding enamines, a reaction often catalyzed by transition metal complexes, such as those of rhodium or cobalt. chemrxiv.orgrsc.orgnih.govresearchgate.net The mechanism can involve a π-allyl intermediate. chemrxiv.org

Geometric (E/Z) Isomerization: The geometric configuration of the double bond can be interconverted between the E and Z isomers, often through photochemical methods. acs.orgnih.govresearchgate.netresearchgate.net This isomerization can be influenced by the substitution pattern of the alkene and the use of photosensitizers. acs.orgacs.org

Reactivity of the Furan Ring in Conjugation with the Allylic System

The furan ring in (2E)-3-(2-furyl)prop-2-enylamine is an electron-rich aromatic system, making it susceptible to electrophilic attack and other reactions characteristic of furans.

Furan is more reactive towards electrophiles than benzene. pearson.comucalgary.ca Electrophilic substitution on the furan ring typically occurs at the C2 (or C5) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (or C4) position. vaia.comchemicalbook.com

Common electrophilic substitution reactions for furan include:

Nitration: Can be achieved with mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine. Milder conditions are needed for mono-halogenation, such as using dioxane-bromine at low temperatures to yield 2-bromofuran. pearson.compharmaguideline.com

Sulfonation: Can be performed using a sulfur trioxide-pyridine complex. pharmaguideline.com

Friedel-Crafts Reactions: Furan is sensitive to strong acids, so mild catalysts like phosphoric acid or boron trifluoride are used for alkylation and acylation. pharmaguideline.com

| Reaction | Reagent | Major Product |

| Nitration | Acetyl nitrate | 2-Nitrofuran |

| Bromination | Br₂ in Dioxane at -5°C | 2-Bromofuran pearson.com |

| Sulfonation | SO₃-Pyridine | Furan-2-sulfonic acid |

| Acylation | Acetic anhydride, BF₃ | 2-Acetylfuran |

The furan ring can participate in cycloaddition reactions and can also undergo ring-opening under certain conditions.

Diels-Alder Reaction: Furan can act as a diene in the Diels-Alder reaction, reacting with various dienophiles. mdpi.comresearchgate.netzbaqchem.com These reactions can be reversible, and the stereoselectivity (endo vs. exo) can be influenced by reaction conditions and the nature of the substituents on both the furan and the dienophile. mdpi.comrsc.org

Ring-Opening Reactions: The furan ring can be opened under acidic conditions or through oxidation. pharmaguideline.comrsc.orgacs.orgnih.govoup.com For example, acid-catalyzed hydrolysis can lead to the formation of dicarbonyl compounds. acs.orgnih.gov This ring-opening can be a significant side reaction during the polymerization of furan derivatives. nih.gov Computational studies have provided insights into the mechanism of acid-catalyzed furan ring opening in aqueous solutions. acs.org A disrotatory ring-opening mechanism has also been studied, which can offer stereocontrol. acs.org

Formation of Complex Heterocycles and Polycyclic Structures from (2E)-3-(2-furyl)prop-2-enylamine

The unique structural features of (2E)-3-(2-furyl)prop-2-enylamine make it a valuable building block for the synthesis of intricate molecular architectures. The strategic combination of the furan ring and the allylic amine functionality opens avenues for the construction of novel heterocyclic and polycyclic systems through intramolecular cyclization and metal-catalyzed annulation strategies.

Intramolecular cyclization reactions of (2E)-3-(2-furyl)prop-2-enylamine and its derivatives are powerful methods for the stereocontrolled synthesis of various nitrogen-containing heterocycles. These reactions often proceed through pathways that leverage the inherent reactivity of the furan ring and the nucleophilicity of the amine.

One of the most notable potential cyclization pathways for derivatives of (2E)-3-(2-furyl)prop-2-enylamine is the aza-Piancatelli rearrangement . This reaction typically involves the acid-catalyzed rearrangement of a 2-furylcarbinol in the presence of an amine nucleophile to produce a 4-aminocyclopentenone. escholarship.orgnih.govwikipedia.org In the context of (2E)-3-(2-furyl)prop-2-enylamine, a related intramolecular transformation could be envisioned, particularly if the amine is first acylated or sulfonylated and the furan ring is appropriately substituted to facilitate the rearrangement cascade. The reaction is initiated by the formation of a furfuryl cation, which is then intercepted by the tethered amine nucleophile, followed by a 4π-electrocyclization. escholarship.org

Another significant class of intramolecular cyclizations applicable to derivatives of (2E)-3-(2-furyl)prop-2-enylamine is the Intramolecular Diels-Alder (IMDA) reaction . The furan ring can serve as a diene, and the allylic portion can be modified to contain a dienophile. For instance, acylation of the amine with a dienophilic partner would create a substrate poised for an IMDA reaction, leading to the formation of fused or bridged polycyclic systems. masterorganicchemistry.com The stereochemical outcome of such reactions is often predictable, favoring the formation of cis-fused products when the tether between the diene and dienophile is short. The use of furan as the diene component in IMDA reactions is well-established for the synthesis of complex natural products. rsc.org

The table below summarizes representative conditions for related intramolecular cyclization reactions that could be adapted for (2E)-3-(2-furyl)prop-2-enylamine derivatives.

| Reaction Type | Substrate Type | Catalyst/Conditions | Product Type | Ref |

| Aza-Piancatelli Rearrangement | 2-Furylcarbinols and anilines | Dy(OTf)₃ (5 mol%), MeCN, 80 °C | trans-4-Amino-5-substituted-cyclopent-2-enones | nih.gov |

| Aza-Piancatelli Rearrangement | 2-Furylcarbinols and anilines | Phosphomolybdic acid (0.03 mol%), MeCN, reflux | trans-4-Amino-5-substituted-cyclopent-2-enones | nih.gov |

| Intramolecular Diels-Alder | Furan-tethered trienes | Thermal or Lewis acid catalysis | Fused/Bridged polycyclic systems | masterorganicchemistry.com |

| Furan-fused Sultine Cycloaddition | 1,4-dihydrofurano[3,4-d]-3,2-oxathiine 2-oxide | Heat | Diels-Alder adducts | rsc.org |

Metal-catalyzed annulation reactions provide a powerful and atom-economical approach to constructing polycyclic frameworks from simple precursors. For (2E)-3-(2-furyl)prop-2-enylamine, these strategies can involve the activation of C-H bonds, the coordination to the double bond, or the participation of the furan ring in catalytic cycles.

A plausible and powerful annulation strategy is the Pauson-Khand reaction (PKR) . This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt or rhodium catalyst, to form a cyclopentenone. nih.govnih.gov A derivative of (2E)-3-(2-furyl)prop-2-enylamine, where the nitrogen is attached to a propargyl group, would create a 1,6-enyne system suitable for an intramolecular PKR. This would lead to the formation of a furan-fused bicyclic cyclopentenone. The PKR is known to be effective for the synthesis of complex polycyclic compounds, including those containing nitrogen heterocycles. nih.govbeilstein-journals.org

Intramolecular hydroamination , catalyzed by late transition metals, represents another viable strategy. mq.edu.auresearchgate.net In this reaction, a metal catalyst activates the N-H bond of the amine and facilitates its addition across the double bond. For (2E)-3-(2-furyl)prop-2-enylamine, this would lead to the formation of a pyrrolidine (B122466) ring fused to the furan. Rhodium and iridium complexes have shown efficacy in catalyzing the formation of five-membered rings through this pathway. mq.edu.au

Furthermore, ruthenium-catalyzed C-H activation and annulation could be employed. For instance, if the amine is part of a directing group, such as a pyridine (B92270) or a related heterocycle, a Ru(II) catalyst could direct the C-H activation of an adjacent aromatic ring and subsequent annulation with an internal alkyne, leading to complex fused polycyclic systems.

The following table outlines representative metal-catalyzed annulation strategies that could be applied to derivatives of (2E)-3-(2-furyl)prop-2-enylamine.

| Reaction Type | Substrate Type | Catalyst/Conditions | Product Type | Ref |

| Intramolecular Pauson-Khand Reaction | 1,6-Enynes | Co₂(CO)₈, NMO | Bicyclic cyclopentenones | nih.govbeilstein-journals.org |

| Intramolecular Pauson-Khand Reaction | Allenyl-alkynes | [Rh(CO)₂Cl]₂ | Bicyclic 5,7-fused ring systems | nih.gov |

| Intramolecular Hydroamination | Alkynylamines | [Rh(bpm)(CO)₂][BPh₄] or [Ir(bpm)(CO)₂][BPh₄] | Cyclic imines (e.g., 2-methyl-1-pyrroline) | mq.edu.au |

| Palladium-Catalyzed Intramolecular Amination | Alkenylamines | Palladium catalysts | Pyrrolidines and related heterocycles | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies of 2e 3 2 Furyl Prop 2 Enylamine

Conformational Analysis and Stereochemistry Determination (E/Z Isomerism at the C=C bond)

The stereochemistry of (2E)-3-(2-furyl)prop-2-enylamine is explicitly defined by the "(2E)" designation, which refers to the configuration at the double bond between the second and third carbon atoms of the prop-2-enylamine chain. This nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

To determine the E/Z configuration, the substituents on each carbon of the double bond are ranked by atomic number.

At Carbon-2 (C2): The attached groups are the furyl group and a hydrogen atom. The carbon atom of the furyl ring has a higher atomic number than the hydrogen atom, making the furyl group the higher priority substituent.

At Carbon-3 (C3): The attached groups are the aminomethyl group (-CH2NH2) and a hydrogen atom. The carbon atom of the aminomethyl group has a higher atomic number than hydrogen, giving it higher priority.

The "(2E)" designation indicates an entgegen (German for "opposite") configuration, where the two higher-priority groups (the furyl ring and the aminomethyl group) are located on opposite sides of the C=C double bond. libretexts.org The alternative, the (Z)-isomer (zusammen, "together"), would have these groups on the same side.

High-Resolution NMR Techniques for Comprehensive Structural Characterization

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each non-equivalent proton. The olefinic protons on the C=C double bond are particularly diagnostic for confirming the E-configuration, typically exhibiting a large coupling constant (J-value), usually in the range of 12-18 Hz.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the furan (B31954) ring, the olefinic carbons, and the aliphatic aminomethyl carbon.

2D NMR Techniques: For unambiguous assignment of all signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations within the molecule, for instance, between the olefinic protons and adjacent protons on the furan ring and the aminomethyl group. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its corresponding carbon atom. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecular framework, linking the furan ring to the propenyl chain. bas.bgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for (2E)-3-(2-furyl)prop-2-enylamine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Furan Ring | |||

| C1' (O) | - | ~152.0 | - |

| C2' | - | ~142.5 | H3', H4' |

| C3' | ~6.4 (d) | ~110.0 | C2', C4', C5' |

| C4' | ~6.3 (dd) | ~108.0 | C2', C3', C5' |

| C5' | ~7.4 (d) | ~111.5 | C3', C4' |

| Prop-2-enylamine Chain | |||

| C1 | ~3.4 (d) | ~45.0 | C2, C3 |

| C2 | ~6.2 (dt) | ~123.0 | C1, C3, C2' |

| C3 | ~6.5 (d) | ~128.0 | C1, C2, C2' |

| Amine Group | |||

| NH₂ | ~1.5 (br s) | - | C1 |

Note: Predicted values are estimates based on analogous structures and may vary depending on solvent and experimental conditions. d=doublet, dd=doublet of doublets, dt=doublet of triplets, br s=broad singlet.

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While crystal structure data for (2E)-3-(2-furyl)prop-2-enylamine itself is not publicly documented, analysis of closely related furan-containing compounds and other amine derivatives provides a clear blueprint for the type of data that would be obtained. nih.govnih.govresearchgate.net

For instance, the crystallographic study of (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which shares the (E)-3-(2-furyl)prop-2-ene core, reveals key structural features. nih.gov In this related molecule, the furan and phenyl rings are nearly coplanar, with a dihedral angle of just 8.35(7)°. This planarity suggests extensive electronic conjugation across the molecule. The study also details intermolecular C-H···O hydrogen bonds that link molecules into sheets. nih.gov

If a suitable crystalline derivative of (2E)-3-(2-furyl)prop-2-enylamine were analyzed, such as a salt (e.g., hydrochloride) or an N-acylated product, X-ray diffraction would yield a similar set of detailed parameters. The data would confirm the E-configuration of the double bond and reveal the exact conformation of the furan ring relative to the side chain in the crystal lattice. Furthermore, it would identify intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···O), which are crucial in dictating the crystal packing arrangement. nih.gov

Table 2: Representative Crystallographic Data for a Related Furan Derivative, (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.38 Å, b = 15.65 Å, c = 6.48 Å, β = 96.9° |

| Dihedral Angle (Furan-Benzene) | 8.35 (7)° |

| Key Intermolecular Interaction | C-H···O hydrogen bonds |

Note: This data is for a structurally related compound and serves as an example of the information obtained from X-ray crystallography.

Mass Spectrometry for Molecular Identification and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electrospray ionization (ESI) mass spectrometry, the molecule is typically protonated to form the [M+H]⁺ ion. For (2E)-3-(2-furyl)prop-2-enylamine (C₇H₉NO, Molecular Weight: 123.15), the primary ion observed in positive-ion ESI-MS would be at a mass-to-charge ratio (m/z) of 124.16.

Tandem mass spectrometry (MS/MS) involves isolating this molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pathway provides a structural fingerprint of the molecule. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of (2E)-3-(2-furyl)prop-2-enylamine would likely involve:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to the formation of a stable furyl-substituted allyl cation.

Furan Ring Fragmentation: Cleavage of the furan ring, often initiated by the loss of carbon monoxide (CO), is a characteristic pathway for furyl compounds.

Allylic Cleavage: Scission of the C-C bond adjacent to the double bond, which is a favorable process due to the stability of the resulting allylic carbocation.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of (2E)-3-(2-furyl)prop-2-enylamine

| Ion | Proposed Structure / Formation | Predicted m/z |

| [M+H]⁺ | Protonated parent molecule | 124.16 |

| [M+H - NH₃]⁺ | Loss of ammonia from the parent ion | 107.05 |

| [C₅H₅O]⁺ | Furfuryl cation, from cleavage of the C-C bond adjacent to the ring | 81.03 |

| [C₄H₅]⁺ | Loss of CO from the furfuryl cation | 53.04 |

Note: These fragmentation pathways are predicted based on general principles of mass spectrometry and the known behavior of similar functional groups.

Theoretical and Computational Studies of 2e 3 2 Furyl Prop 2 Enylamine

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Energetics (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of molecules like (2E)-3-(2-furyl)prop-2-enylamine. These studies provide a quantitative description of the molecule's geometry, orbital energies, and charge distribution, which are essential for understanding its reactivity and interactions.

Detailed research findings from DFT calculations, typically using a basis set such as 6-311G(d,p), reveal key aspects of the molecule's structure. nih.gov The geometry is optimized to find the lowest energy conformation, from which properties like bond lengths, bond angles, and dihedral angles are determined. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution and intramolecular interactions. mdpi.com This method quantifies the delocalization of electron density between filled and empty orbitals, providing insight into hyperconjugative effects and the nature of chemical bonds. For (2E)-3-(2-furyl)prop-2-enylamine, NBO analysis would likely show significant electron density on the nitrogen atom of the amine and the oxygen atom of the furan (B31954) ring, identifying them as primary sites for electrophilic attack or hydrogen bonding. The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

| NBO Charge on O | -0.60 e | Shows significant negative charge on the furan oxygen, available for H-bonding. |

Mechanistic Investigations of Synthetic Transformations Involving (2E)-3-(2-furyl)prop-2-enylamine (e.g., transition states, reaction intermediates)

The allylamine (B125299) functional group is a versatile building block in organic synthesis. Computational studies are invaluable for investigating the mechanisms of reactions involving (2E)-3-(2-furyl)prop-2-enylamine, such as palladium-catalyzed carboamination or hydroamination. nih.govacs.org These studies can map out the entire reaction pathway, identify transition states and intermediates, and explain the origins of stereoselectivity. nih.gov

For instance, in a palladium-catalyzed cross-coupling reaction, (2E)-3-(2-furyl)prop-2-enylamine could serve as the amine component. DFT calculations can model the key steps of the catalytic cycle: oxidative addition, migratory insertion (aminopalladation), and reductive elimination. nih.gov The calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. The use of specific phosphine (B1218219) ligands, such as tris(2-furyl)phosphine, is common in these reactions, and computational models can explain how the ligand's electronic and steric properties influence catalytic activity and selectivity. nih.govumich.edu

Furthermore, theoretical studies can explore cycloaddition reactions where the allylamine acts as a precursor. For example, the mechanism of a tandem trifluoromethylation and (3+2)-cycloaddition can be elucidated. rsc.org Computational analysis would identify the key radical intermediates and transition states, explaining how the initial radical addition to the alkene triggers the subsequent cyclization to form complex heterocyclic products like imidazolines. rsc.org

Table 2: Example of a Mechanistic Study: Hypothetical Pd-Catalyzed N-Arylation

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) complex reacts with an aryl halide. | 15.2 |

| Amine Coordination | (2E)-3-(2-furyl)prop-2-enylamine binds to the Pd(II) center. | -5.0 (exergonic) |

| Deprotonation | A base removes a proton from the coordinated amine. | 8.5 |

| Reductive Elimination | C-N bond forms, releasing the product and regenerating the Pd(0) catalyst. | 22.1 (Rate-Determining Step) |

Conformational Energetics and Dynamics of the Flexible Allylic Amine Chain

The biological activity and reactivity of (2E)-3-(2-furyl)prop-2-enylamine are intrinsically linked to the three-dimensional shape adopted by its flexible allylic amine chain. This chain possesses several rotatable single bonds (C-C, C-N), allowing the molecule to exist in multiple conformations. Computational chemistry provides a means to explore the potential energy surface associated with these rotations.

By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a conformational map can be generated. This analysis identifies the low-energy, stable conformers as well as the energy barriers that separate them. aps.org Such studies reveal the preferred spatial arrangement of the furan ring relative to the amine group. For allylic systems, specific conformations can be crucial for reactivity, for example, by ensuring proper orbital alignment for a reaction to occur.

The dynamics of these conformational changes can be studied using molecular dynamics (MD) simulations. mdpi.com MD simulations track the movement of atoms over time, providing a picture of how the molecule flexes and transitions between different conformational states at a given temperature. This information is critical for understanding how the molecule might adapt its shape upon binding to a receptor or participating in a chemical reaction. Studies on similar flexible side chains, such as in asparagine, have shown that specific intramolecular hydrogen bonds can stabilize certain conformations, a phenomenon that could also be relevant for (2E)-3-(2-furyl)prop-2-enylamine. rsc.org

Table 3: Relative Energies of Key Conformers of the Allylic Amine Chain

| Conformer | Dihedral Angle (C=C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | 65% |

| Gauche (+) | ~60° | 1.2 | 17% |

| Gauche (-) | ~-60° | 1.2 | 17% |

| Syn-periplanar | ~0° | 4.5 (Transition State) | <1% |

Molecular Docking and Ligand-Target Interactions: Theoretical Approaches to Enzyme Binding Profiles

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, such as an enzyme or receptor. This method is instrumental in drug discovery for evaluating the potential of molecules like (2E)-3-(2-furyl)prop-2-enylamine as enzyme inhibitors. mdpi.com

The process involves generating multiple conformations of the ligand and placing them within the active site of the protein. A scoring function then estimates the binding affinity, typically reported in kcal/mol, for each pose. nih.gov A lower binding energy suggests a more stable protein-ligand complex. The results not only predict the strength of the interaction but also detail the specific intermolecular forces involved. youtube.com

For (2E)-3-(2-furyl)prop-2-enylamine, docking studies would likely reveal key interactions. The primary amine group is a potent hydrogen bond donor and acceptor, capable of forming strong H-bonds with polar residues like aspartate, glutamate, or serine in an enzyme's active site. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor. The furan ring and the hydrocarbon backbone can participate in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, valine, or phenylalanine. Molecular dynamics simulations can further refine the docked pose and assess the stability of the ligand-protein complex over time. mdpi.com

Table 4: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -7.8 kcal/mol | Indicates strong and favorable binding to the active site. |

| Hydrogen Bonds | Amine (NH₂) to Asp145; Furan (O) to Ser98 | Specific, strong interactions anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Furan ring with Leu34, Val42 | Contributes to binding affinity and specificity. |

| Interacting Residues | Asp145, Ser98, Leu34, Val42, Phe143 | Identifies the key amino acids in the enzyme's active site responsible for binding. |

Chemically Oriented Applications and Functionalization Potential of 2e 3 2 Furyl Prop 2 Enylamine

Utilization as a Chiral Building Block in Asymmetric Synthesis and Organic Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and chiral allylic amines are valuable intermediates. While specific methods for the direct asymmetric synthesis of (2E)-3-(2-furyl)prop-2-enylamine are not extensively documented, the broader field of enantioselective synthesis of furan-containing molecules and allylic amines provides a strong basis for its potential as a chiral building block.

Methodologies for the enantioselective synthesis of substituted furans have been developed, such as the copper-catalyzed allylic alkylation of allylic bromides with Grignard reagents using chiral phosphine (B1218219) ligands like TaniaPhos. rug.nl This approach allows for the creation of chiral furan (B31954) derivatives with high diastereoselectivity and regioselectivity. rug.nl Such strategies could be adapted to generate chiral precursors to (2E)-3-(2-furyl)prop-2-enylamine.

Furthermore, the asymmetric synthesis of α-amino acids bearing furan- and thiophene-substituted triazoles in their side chains has been achieved through Michael addition of substituted 1,2,4-triazoles to chiral Ni(II) complexes of dehydroamino acids. researchgate.net This demonstrates that the furan moiety is compatible with asymmetric transformations and that chiral amino-functionalized molecules containing this heterocycle can be accessed with high enantiomeric excess. researchgate.net The allylic amine functionality in (2E)-3-(2-furyl)prop-2-enylamine also opens avenues for various organic transformations, including but not limited to, stereoselective epoxidation, dihydroxylation, and cyclization reactions to generate complex molecular architectures.

Role in Ligand Design for Transition Metal Catalysis (e.g., as part of phosphine ligands or N-donor ligands)

The furan ring and the amine group in (2E)-3-(2-furyl)prop-2-enylamine make it an attractive candidate for ligand design in transition metal catalysis. The nitrogen atom of the amine can act as a simple N-donor ligand, or it can be further functionalized to create more complex multidentate ligands.

Phosphine ligands containing a 2-furyl group are known to be effective in transition-metal-mediated organic synthesis. researchgate.netnih.gov These ligands possess unique steric and electronic properties. The furan ring is a π-rich system that can influence the electron density at the metal center. The amine functionality of (2E)-3-(2-furyl)prop-2-enylamine could be derivatized to incorporate a phosphine group, leading to the formation of P,N-bidentate ligands. Such ligands are of significant interest in catalysis due to their ability to form stable chelate complexes with metal centers, often leading to enhanced catalytic activity and selectivity. The synthesis of hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes has demonstrated the feasibility of incorporating amine and phosphine functionalities in the same ligand framework. nih.gov

As a primary amine, (2E)-3-(2-furyl)prop-2-enylamine can also serve as a precursor for the synthesis of imine-based ligands. Condensation with aldehydes or ketones would yield Schiff base ligands, which are widely used in coordination chemistry and catalysis. For instance, 2-iminofuran ligands have been used to synthesize η³-allyl Ni(II) cationic complexes. researchgate.net The resulting metal complexes could find applications in various catalytic transformations, including polymerization, hydrogenation, and cross-coupling reactions. nih.govmdpi.comcsic.es

Table 1: Potential Ligand Types Derived from (2E)-3-(2-furyl)prop-2-enylamine

| Ligand Type | Potential Synthesis Route | Potential Metal Coordination | Potential Catalytic Applications |

| N-donor Ligand | Direct coordination of the amine nitrogen. | Various transition metals (e.g., Ru, Rh, Pd, Ni, Cu). | Hydrogenation, transfer hydrogenation, polymerization. |

| P,N-Bidentate Ligand | Reaction of the amine with a phosphine-containing electrophile (e.g., chlorodiphenylphosphine). | Transition metals that favor phosphine and amine coordination. | Asymmetric catalysis, cross-coupling reactions. |

| Schiff Base (Imine) Ligand | Condensation of the amine with an aldehyde or ketone. | Wide range of transition metals. | Polymerization, oxidation, cyclization reactions. |

Mechanistic Probes for Enzymatic Pathways (e.g., squalene (B77637) epoxidase, monoamine oxidases, semicarbazide-sensitive amine oxidases)

The structural features of (2E)-3-(2-furyl)prop-2-enylamine suggest its potential as a mechanistic probe for several classes of enzymes, particularly those that process amine or unsaturated substrates. While direct studies on this specific compound are limited, the activities of structurally related molecules provide a strong rationale for its investigation.

Squalene Epoxidase: This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in sterol biosynthesis. scbt.com Allylamine (B125299) derivatives are a known class of squalene epoxidase inhibitors. nih.gov For example, terbinafine (B446) is a potent inhibitor of this enzyme. scbt.com Furthermore, novel 3-phenylprop-2-ynylamines have been synthesized and shown to be selective inhibitors of mammalian squalene epoxidase. nih.govnih.gov Given that (2E)-3-(2-furyl)prop-2-enylamine is an allylic amine, it could potentially act as an inhibitor or a substrate mimic for squalene epoxidase, making it a useful tool to probe the enzyme's active site and mechanism.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are flavoenzymes that catalyze the oxidative deamination of neurotransmitters and other amines. mdpi.com Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases. mdpi.commdpi.com Propargylamine derivatives are a well-established class of MAO inhibitors. nih.gov The unsaturated nature of the prop-2-enyl group in (2E)-3-(2-furyl)prop-2-enylamine, while not a propargyl group, could still allow for interaction with the flavin cofactor in the MAO active site. Investigating its inhibitory activity could provide insights into the structural requirements for MAO inhibition.

Semicarbazide-Sensitive Amine Oxidases (SSAOs): These enzymes are a group of copper-containing amine oxidases that are distinct from the MAOs. nih.gov Various haloamines, such as 2-bromoethylamine (B90993) and 3-bromopropylamine, have been identified as inhibitors of SSAO. nih.gov Some compounds can act as both inhibitors and substrates for SSAO. The amine functionality of (2E)-3-(2-furyl)prop-2-enylamine makes it a candidate for interaction with SSAOs. Its potential to act as an inhibitor or a substrate could be explored to better understand the substrate specificity and catalytic mechanism of this class of enzymes. A notable inhibitor of SSAO is PXS-4728A. nih.gov

Table 2: Potential Enzymatic Targets for (2E)-3-(2-furyl)prop-2-enylamine as a Mechanistic Probe

| Enzyme Target | Rationale for Interaction | Potential Mode of Action |

| Squalene Epoxidase | Structural similarity to known allylamine inhibitors. | Competitive or irreversible inhibitor, substrate mimic. |

| Monoamine Oxidases (MAO-A and MAO-B) | Presence of an unsaturated amine functionality. | Reversible or irreversible inhibitor, substrate. |

| Semicarbazide-Sensitive Amine Oxidases (SSAO) | Primary amine substrate class for this enzyme family. | Inhibitor or substrate, potentially elucidating mechanism. |

Development of Novel Chemical Scaffolds and Derivatives for Exploration in Chemical Biology and Material Science

The inherent reactivity of (2E)-3-(2-furyl)prop-2-enylamine provides a foundation for the development of novel chemical scaffolds and derivatives with potential applications in chemical biology and material science. The furan ring, in particular, is a versatile heterocyclic core found in many biologically active molecules and can be a starting point for more complex structures. youtube.comyoutube.com

The furan moiety can undergo various transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, to generate diverse molecular architectures. For instance, furan-3(2H)-imine scaffolds have been synthesized from α,β-unsaturated ketones and anilines. nih.gov The allylic amine portion of the molecule can be readily functionalized through acylation, alkylation, or arylation to create a library of derivatives. These derivatives could be screened for biological activity or for their properties as building blocks in supramolecular chemistry or functional polymers.

The combination of the furan ring and the allylic amine in a single molecule offers the potential for tandem or cascade reactions, leading to the rapid construction of complex heterocyclic systems. For example, intramolecular cyclization reactions could be envisioned to form fused or bridged ring systems. The development of such synthetic methodologies would expand the chemical space accessible from this starting material and could lead to the discovery of new molecules with interesting properties for applications in medicinal chemistry, agrochemistry, and materials science. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.